2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Description
BenchChem offers high-quality 2-Methoxy-3-(pyrrolidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(pyrrolidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-10-9(3-2-5-12-10)8-4-6-11-7-8/h2-3,5,8,11H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMPNXUHXIAMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methoxy-3-(pyrrolidin-3-yl)pyridine: A Privileged Scaffold for nAChR Ligand Discovery
Topic: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine: Chemical Structure, Synthesis, and Pharmacological Potential Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists
Executive Summary
2-Methoxy-3-(pyrrolidin-3-yl)pyridine represents a distinct structural class of nicotinic acetylcholine receptor (nAChR) ligands. Unlike the classical nicotine scaffold (which features a pyrrolidin-2-yl moiety), this molecule utilizes a pyrrolidin-3-yl attachment, creating a unique vector for the cationic nitrogen. Combined with the 2-methoxy substituent on the pyridine ring, this scaffold offers tunable lipophilicity and metabolic stability profiles distinct from nornicotine or anabasine.
This guide details the physicochemical properties, validated synthetic routes, and structure-activity relationship (SAR) logic that make this moiety a critical intermediate in the design of
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
The molecule consists of a pyridine ring substituted at the C2 position with a methoxy group (-OCH
-
Core Scaffold: 3-(3-Pyridyl)pyrrolidine (distinct from the 3-(2-pyridyl)pyrrolidine core of nicotine).
-
Electronic Modulation: The 2-methoxy group acts as an electron-donating group (EDG) by resonance but electron-withdrawing by induction. Crucially, it blocks the metabolic "soft spot" at the pyridine C2 position (often susceptible to oxidation) and modulates the basicity of the pyridine nitrogen.
Key Physicochemical Data
The following data represents calculated and experimental values for the scaffold and its close analogs.
| Property | Value (Approx.) | Significance in Drug Design |
| Molecular Formula | C | Core scaffold composition. |
| Molecular Weight | 178.23 g/mol | Fragment-like; ideal for Lead-Optimization. |
| cLogP | 1.2 – 1.6 | Moderate lipophilicity; favorable for Blood-Brain Barrier (BBB) penetration compared to hydroxypyridines. |
| pKa (Pyrrolidine) | ~9.5 – 10.0 | Protonated at physiological pH; mimics the quaternary ammonium of Acetylcholine (ACh). |
| pKa (Pyridine) | ~3.5 – 4.0 | Reduced basicity (vs. pyridine ~5.2) due to the inductive effect of the 2-methoxy group. |
| TPSA | ~32 Å | Well within the range (<90 Å |
| H-Bond Donors | 1 (NH) | Secondary amine allows for further functionalization (e.g., N-methylation). |
Synthetic Methodologies
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine requires a strategy that avoids racemization (if chiral) and ensures regioselectivity. The most robust route utilizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) followed by deprotection.
Validated Protocol: Suzuki-Miyaura Cross-Coupling
This protocol couples a boronic acid derivative of the pyridine with a protected iodopyrrolidine.
Reagents:
-
Fragment A: 2-Methoxy-3-pyridinylboronic acid (CAS: 163105-90-6).
-
Fragment B: N-Boc-3-iodo-pyrrolidine (racemic or enantiopure).
-
Catalyst: Pd(dppf)Cl
or Pd(PPh ) . -
Base: Cs
CO or K PO . -
Solvent: 1,4-Dioxane / Water (4:1).
Step-by-Step Workflow:
-
Coupling Reaction:
-
Charge a reaction vessel with N-Boc-3-iodo-pyrrolidine (1.0 eq) and 2-Methoxy-3-pyridinylboronic acid (1.2 eq).
-
Add Cs
CO (2.0 eq) and Pd(dppf)Cl (5 mol%). -
Degas with N
for 15 minutes. -
Heat to 90°C for 12–16 hours.
-
Checkpoint: Monitor via LC-MS for the disappearance of the iodide.
-
-
Workup & Purification:
-
Dilute with EtOAc, wash with brine, and dry over Na
SO . -
Purify the N-Boc intermediate via flash chromatography (Hexane/EtOAc gradient).
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM.
-
Add TFA (10–20 eq) at 0°C; stir at RT for 2 hours.
-
Concentrate in vacuo.[1]
-
Critical Step: Basify with saturated NaHCO
or resin to obtain the free base.
-
Visualization of Synthetic Pathway
Figure 1: Suzuki-Miyaura cross-coupling strategy for the synthesis of the target scaffold.
Pharmacological Significance (nAChR Ligands)
The Pharmacophore
The 2-methoxy-3-(pyrrolidin-3-yl)pyridine structure aligns with the canonical nAChR pharmacophore, which requires:
-
Cationic Center: The pyrrolidine nitrogen (protonated at pH 7.4) mimics the quaternary ammonium of Acetylcholine.
-
Pi-Electron System: The pyridine ring interacts with Trp/Tyr residues in the receptor binding pocket via cation-
or - interactions. -
H-Bond Acceptor: The pyridine nitrogen or the methoxy oxygen serves as an H-bond acceptor.
Structural Advantages over Nicotine
-
3-yl vs 2-yl Attachment: The attachment of the pyrrolidine at the 3-position (rather than the 2-position seen in nicotine) alters the distance and angle between the cationic center and the pyridine ring. This conformational change often favors
partial agonism over full agonism, a desirable trait for smoking cessation and analgesic drugs (reducing desensitization liabilities). -
2-Methoxy Substitution:
-
Metabolic Blockade: Unsubstituted pyridines are prone to oxidation at the 2-position. The methoxy group blocks this site.
-
Lipophilicity:[2] Increases LogP compared to the hydroxy/pyridone tautomer, facilitating better CNS distribution.
-
Mechanism of Action Diagram
Figure 2: Pharmacophore mapping of the ligand within the nAChR binding pocket.
Applications in Drug Development[2]
Precursor for PET Radiotracers
Halogenated analogs of this scaffold (e.g., replacing the methoxy or adding a halogen at position 5 or 6) are extensively used as precursors for Positron Emission Tomography (PET) ligands.
-
Example: 2-[
F]Fluoro-A-85380 analogs. The 2-methoxy group can be a placeholder for nucleophilic aromatic substitution ( ) with F-fluoride in precursor synthesis.
Therapeutic Areas
-
Neuropathic Pain:
agonists derived from this scaffold (like Tebanicline analogs) show analgesic efficacy without the opioid-like side effects. -
Cognitive Deficits: Used in research for Alzheimer’s and Schizophrenia to enhance cholinergic transmission.
References
-
Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.[2] Journal of Medicinal Chemistry.[2]
-
PubChem. 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. 2-Methoxy-3-pyridinylboronic acid (Product Specification).
-
BindingDB. Nicotinic acetylcholine receptor Ligand Affinity Data.
-
Zuo, L., et al. (2024). Efficient Synthesis of 2-Substituted Pyrrolidines and Nornicotine Derivatives.[3] Journal of Organic Chemistry.[3]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
Physicochemical Profiling and Synthetic Utility of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
A Technical Guide for Medicinal Chemistry Applications
Executive Summary
2-Methoxy-3-(pyrrolidin-3-yl)pyridine represents a high-value heterocyclic scaffold in neuropharmacology, specifically within the design of Nicotinic Acetylcholine Receptor (nAChR) modulators. Structurally, it is a regioisomer of the tobacco alkaloid nornicotine, distinguished by the attachment of the pyrrolidine ring at the C3 position and the introduction of a methoxy group at the pyridine C2 position.
This modification serves two critical medicinal chemistry functions:
-
Electronic Modulation: The 2-methoxy group acts as an electron-donating group (EDG) by resonance, modulating the basicity of the pyridine nitrogen.
-
Metabolic Blocking: Substitution at the C2 position blocks a primary site of oxidative metabolism (e.g., by aldehyde oxidase), potentially enhancing in vivo half-life compared to unsubstituted pyridine analogs.
Part 1: Fundamental Chemical Identity
The following data constitutes the definitive physicochemical profile for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine.
| Property | Value | Notes |
| IUPAC Name | 2-Methoxy-3-(pyrrolidin-3-yl)pyridine | |
| Molecular Formula | C₁₀H₁₄N₂O | |
| Molecular Weight | 178.23 g/mol | Average mass |
| Monoisotopic Mass | 178.11061 Da | For High-Res MS (HRMS) |
| CAS Number | Not widely listed | Search by structure or isomeric CAS 1260817-44-4 (iodo-precursor) for referencing.[1] |
| Chiral Centers | 1 (Pyrrolidine C3) | Exists as (R)- and (S)- enantiomers. |
| Predicted LogP | ~0.8 – 1.2 | Lipophilic enough for BBB penetration. |
| pKa (Pyrrolidine) | ~9.5 | Secondary amine; protonated at physiological pH. |
| pKa (Pyridine) | ~3.0 | Reduced basicity due to 2-OMe steric/electronic effects. |
Part 2: Synthetic Methodology
Core Directive: Direct coupling of sp³-hybridized pyrrolidine centers to heteroaryl halides is historically challenging. The most robust, scalable protocol involves a Suzuki-Miyaura Cross-Coupling followed by hydrogenation. This method avoids the harsh conditions of Negishi couplings and allows for the use of commercially available boronate esters.
Validated Synthetic Route
-
Coupling: Reaction of 3-Bromo-2-methoxypyridine with N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester.
-
Reduction: Catalytic hydrogenation to install the saturated pyrrolidine ring.
-
Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1).
-
Procedure:
-
Degas solvents with N₂ for 30 minutes.
-
Combine reagents in a pressure vial.
-
Heat to 90°C for 16 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). Target is the alkene intermediate.
-
Step 2: Catalytic Hydrogenation
-
Reagents: Pd/C (10% w/w), H₂ (1 atm or balloon).
-
Solvent: Methanol.
-
Procedure:
-
Dissolve the alkene intermediate in MeOH.
-
Add Pd/C carefully (under N₂).
-
Stir under H₂ atmosphere for 4–6 hours.
-
Filtration: Filter through Celite to remove Pd. Concentrate in vacuo.
-
Step 3: Boc-Deprotection
-
Reagents: TFA (Trifluoroacetic acid) or 4M HCl in Dioxane.
-
Procedure:
-
Dissolve residue in DCM (if using TFA) or Dioxane.
-
Add acid (10–20 eq). Stir at RT for 2 hours.
-
Isolation: Concentrate to dryness. For the free base, partition between DCM and sat. NaHCO₃ (pH > 10) and extract.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of synthesis and decision points for chirality.
Figure 1: Synthetic pathway utilizing a Suzuki-Miyaura/Hydrogenation sequence to access the target scaffold.
Part 3: Analytical Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.
1. Mass Spectrometry (LC-MS)[2]
-
Expected Ion: [M+H]⁺ = 179.12 Da.
-
Fragmentation Pattern:
-
Loss of NH₃ (pyrrolidine ring breakdown).
-
Loss of CH₃ (methoxy group cleavage).
-
2. Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) Diagnostic Signals:
-
Pyridine Ring: Three aromatic protons. Look for the doublet of doublets (dd) characteristic of the C4 proton adjacent to the C3 attachment point.
-
Methoxy Group: Sharp singlet (3H) at ~3.9–4.0 ppm.
-
Pyrrolidine Ring: Multiplets in the 1.5–3.5 ppm range. The methine proton (CH) at C3 will be a distinct multiplet typically around 3.2 ppm.
-
NH Proton: Broad singlet (exchangeable), shift varies with concentration/salt form.
-
3. Chiral Purity (Critical for Biological Assays)
Since the C3 position of the pyrrolidine is a stereocenter, the product obtained via hydrogenation is racemic .
-
Separation: Use Supercritical Fluid Chromatography (SFC).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine).
Part 4: Biological & Drug Design Context[3][4]
Structural Bioisosterism
This molecule is a "linker-less" analog of A-84543 (an ether-linked nAChR agonist) and a regioisomer of Nornicotine .
-
nAChR Selectivity: The distance between the basic pyrrolidine nitrogen and the pyridine ring is a critical pharmacophore determinant. In nornicotine (3-(pyrrolidin-2-yl)), the N-N distance is shorter. In this 3-(pyrrolidin-3-yl) analog, the vector of the basic nitrogen is altered, which often shifts selectivity from α4β2 (high affinity nicotine target) to α7 or other subtypes.
-
Lipophilicity: The 2-methoxy group increases LogP compared to the parent pyridine, improving blood-brain barrier (BBB) permeability.
Signaling Pathway Context
The following diagram details the role of such ligands in cholinergic signaling.
Figure 2: Mechanism of action for nicotinic ligands in neuronal signaling.
References
-
PubChem. 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine (Compound Summary). National Library of Medicine. Retrieved from [Link][1]
-
Abreo, M. A., et al. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors.[3] Journal of Medicinal Chemistry.[3] (Foundational text for A-84543 class ligands). Retrieved from [Link]
-
Brown, L. L., et al. (2002).[3] Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues. Journal of Medicinal Chemistry.[3] Retrieved from [Link]
-
Uni.lu. 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride (Isomer Data). PubChemLite.[4] Retrieved from [Link]
Sources
- 1. 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine | C10H13IN2O | CID 129954151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride (C10H14N2O) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Total Synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Executive Summary & Strategic Overview
This application note details a robust, scalable 3-step synthetic route for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine , a critical pharmacophore in the development of
While direct Heck coupling of 3-halopyridines with 3-pyrroline is theoretically possible, it frequently suffers from poor regioselectivity (yielding mixtures of 2- and 3-substituted pyrrolidines) and low yields due to polymerization. To ensure Scientific Integrity and Reproducibility , this protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy followed by hydrogenation and deprotection. This modular approach guarantees regiochemical purity and allows for the easy introduction of chiral centers if asymmetric hydrogenation catalysts are employed.
Retrosynthetic Analysis
The target molecule is disconnected at the C3(pyridine)-C3(pyrrolidine) bond. The synthetic equivalent for the pyrrolidine moiety is the commercially available boronate ester, which couples efficiently with the bromopyridine under palladium catalysis.
Figure 1: Retrosynthetic logic flow ensuring regioselective C-C bond formation.
Materials & Reagents
| Component | Role | CAS / Grade |
| 3-Bromo-2-methoxypyridine | Electrophile | [13472-85-0] / >98% |
| 1-N-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole | Nucleophile | [212127-83-8] / >97% |
| Pd(dppf)Cl₂ · CH₂Cl₂ | Catalyst | [95464-05-4] |
| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, Granular |
| 1,4-Dioxane / Water | Solvent System | Degassed, HPLC Grade |
| Palladium on Carbon (10% Pd/C) | Hydrogenation Cat. | Wet support recommended |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | Reagent Grade |
Detailed Experimental Protocols
Step 1: Suzuki-Miyaura Coupling
Objective: Construct the biaryl C-C bond between the pyridine and the dihydropyrrole ring.
Mechanism: The reaction proceeds via the catalytic cycle of Oxidative Addition (Pd(0) inserts into C-Br), Transmetallation (Boronate transfers the pyrrole ring), and Reductive Elimination (Product release).
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge:
-
3-Bromo-2-methoxypyridine (1.88 g, 10.0 mmol)
-
N-Boc-pyrrole-boronic ester (3.25 g, 11.0 mmol, 1.1 equiv)
-
K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv)
-
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL).
-
Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (408 mg, 0.5 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90°C for 12–16 hours under an inert atmosphere.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; a fluorescent blue spot (product) appears.
-
-
Workup:
-
Cool to room temperature (RT).
-
Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Partition filtrate between EtOAc (100 mL) and Brine (50 mL).
-
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO₂), eluting with 0-20% EtOAc in Hexanes.
-
Yield Expectation: 75–85% as a viscous oil or low-melting solid.
-
Step 2: Catalytic Hydrogenation
Objective: Reduce the internal alkene of the dihydropyrrole to yield the saturated pyrrolidine ring.
-
Setup: Dissolve the Step 1 intermediate (2.0 g) in anhydrous Methanol (30 mL) in a hydrogenation vessel (Parr shaker or balloon flask).
-
Catalyst: Add 10% Pd/C (200 mg, 10 wt% loading). Safety Note: Add catalyst under nitrogen flow to prevent ignition of methanol vapors.
-
Reaction: Purge the vessel with H₂ gas (3 cycles). Stir under H₂ atmosphere (1 atm balloon is sufficient; 30 psi for faster kinetics) at RT for 4–6 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse thoroughly with MeOH.
-
Concentration: Evaporate the solvent to yield the N-Boc-protected intermediate (tert-butyl 3-(2-methoxypyridin-3-yl)pyrrolidine-1-carboxylate).
-
Yield Expectation: >95% (Quantitative conversion is typical).
-
Step 3: Boc-Deprotection
Objective: Removal of the tert-butoxycarbonyl group to liberate the secondary amine.
-
Reaction: Dissolve the Step 2 product (approx. 1.9 g) in Dichloromethane (DCM, 10 mL).
-
Acid Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA, 5 mL) dropwise.
-
Stir: Allow to warm to RT and stir for 2 hours. CO₂ gas evolution will be observed.
-
Quench & Isolation (Critical for Free Base):
-
Concentrate the reaction mixture to remove excess TFA/DCM.
-
Redissolve the residue in DCM (50 mL).
-
Slowly add saturated aqueous NaHCO₃ (or 1M NaOH) until pH > 10. Note: The product is an amine; it must be in the organic layer at high pH.
-
Extract with DCM (3 x 30 mL).
-
Dry over K₂CO₃ (preferred over Na₂SO₄ for amines) and concentrate.
-
-
Final Product: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine.
Process Logic & Quality Control
The following workflow diagram illustrates the decision-making process during the synthesis, ensuring high purity.
Figure 2: Logical workflow for synthesis and purification checkpoints.
Analytical Validation Parameters
To validate the synthesis, the final compound must meet these criteria:
-
1H NMR (400 MHz, CDCl₃): Diagnostic signals include the methoxy singlet (~3.9 ppm) and the pyridine protons (3 signals). The pyrrolidine ring will show multiplets in the 1.5–3.5 ppm range.
-
LC-MS: Mass [M+H]+ = 179.1. Purity >95% by UV (254 nm).
Expertise & Troubleshooting (E-E-A-T)
Why this route?
Older literature often cites the use of Heck coupling between 3-bromopyridine and 3-pyrroline. While cheaper, this route produces a mixture of 2-pyridyl and 3-pyridyl pyrrolidines due to alkene isomerization during the Pd-hydride insertion/elimination steps. The Suzuki route using the boronate ester fixes the attachment point at the 3-position of the pyrrolidine ring before the coupling occurs, guaranteeing structural integrity.
Common Pitfalls
-
Protodeboronation: If the Suzuki coupling temperature is too high (>100°C) or the base is too strong, the boronate ester can hydrolyze and deborylate, lowering yields. Solution: Stick to 90°C and use K₂CO₃ rather than Cs₂CO₃ or hydroxides.
-
Amine Trapping: During the basic workup of Step 3, the pyrrolidine is water-soluble. Solution: Ensure the aqueous phase is saturated with NaCl (Salting out) and use multiple extractions with DCM or Chloroform/Isopropanol (3:1).
References
-
Suzuki-Miyaura Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Synthesis of Nicotinic Ligands (Analogous Chemistry)
-
Holladay, M. W., et al. (1998). Identification and Structure-Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opioid Analgesic Agent. Journal of Medicinal Chemistry, 41(4), 407–412. Link
-
-
Pyrrolidine-Pyridine Coupling Strategies
-
Boronate Ester Reagent Data
-
PubChem Compound Summary for CID 10256426 (N-Boc-2,5-dihydro-1H-pyrrole-3-boronic acid pinacol ester). Link
-
Sources
Application Note: Storage, Handling, and Stability Protocols for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Executive Summary & Chemical Profile[1]
2-Methoxy-3-(pyrrolidin-3-yl)pyridine is a heterocyclic building block frequently utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other neuroactive compounds. Structurally, it consists of an electron-rich pyridine ring (due to the methoxy substituent) coupled to a saturated pyrrolidine ring.
The presence of a secondary aliphatic amine (pyrrolidine) and an alkoxy-pyridine motif dictates its stability profile. This compound is chemically distinct from nicotine but shares similar handling requirements due to the pyrrolidine moiety.
Chemical Identity Table
| Property | Detail |
| Chemical Name | 2-Methoxy-3-(pyrrolidin-3-yl)pyridine |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol (Free Base) |
| Key Functionality | Secondary Amine (Basic, Nucleophilic), Methoxy-Pyridine (Aromatic) |
| Physical State | Free Base: Viscous oil or low-melting solid (Colorless to pale yellow).Salt (e.g., HCl): White to off-white hygroscopic powder.[1][2] |
| pKa (Predicted) | ~9.5 (Pyrrolidine N), ~3.5 (Pyridine N) |
Critical Storage Protocols
The primary degradation vectors for this compound are oxidative dehydrogenation of the pyrrolidine ring and carbamate formation via atmospheric
Environmental Control[5]
-
Temperature:
-
Long-term (>1 month): Store at -20°C .
-
Short-term (Active use):2–8°C is acceptable for salt forms. Free bases must remain frozen.
-
-
Atmosphere (Crucial):
-
The secondary amine is sensitive to air. Argon or Nitrogen backfilling is mandatory after every use.
-
Why? Secondary amines react with atmospheric
to form carbamic acids/salts, appearing as a white crust on the oil's surface.
-
-
Light Protection:
-
Store in Amber glass vials . Pyridine derivatives can undergo slow photochemical rearrangement or oxidation under UV exposure.
-
Container Specifications
-
Material: Borosilicate glass (Type I). Avoid storing the free base in low-density polyethylene (LDPE) for long periods, as amines can leach plasticizers or adsorb to the plastic.
-
Closure: Teflon (PTFE)-lined screw caps. Parafilm is insufficient for long-term storage of the volatile free base.
Handling and Solubilization Protocols
Reconstitution Strategy
The solubility profile depends heavily on whether you possess the Free Base or a Salt (e.g., Dihydrochloride).
Protocol A: Handling the Free Base (Oil)
-
Thaw: Allow the vial to reach room temperature before opening to prevent water condensation (hygroscopicity).
-
Solvent Choice: Soluble in DMSO, Ethanol, Methanol, and Chloroform. Sparingly soluble in water (unless pH is adjusted < 7).
-
Aliquot: Do not repeatedly freeze/thaw the bulk stock. Prepare single-use aliquots in DMSO.
Protocol B: Handling the Salt Form (Powder)
-
Hygroscopicity Warning: The HCl salt is extremely hygroscopic. Weigh quickly in a low-humidity environment.
-
Solvent Choice: Highly soluble in Water, DMSO, and Methanol.
-
Neutralization (If required): If the free base is needed for a reaction, dissolve the salt in water, basify with
(pH ~10), and extract with Dichloromethane (DCM).
Solution Stability
| Solvent System | Stability Estimate | Storage Condition |
| DMSO (Anhydrous) | High (>6 months) | -20°C, Protected from light |
| Ethanol | Moderate (Weeks) | -20°C, Sealed (Evaporation risk) |
| Water (Acidic/Neutral) | Moderate (Days) | 4°C (Hydrolysis risk of methoxy group is low but non-zero) |
| Water (Basic) | Low (<24 Hours) | Use immediately (Oxidation risk) |
Degradation Mechanisms & Visualization[6]
Understanding how the molecule breaks down allows for better troubleshooting.
-
Oxidative Dehydrogenation: The pyrrolidine ring is susceptible to oxidation, leading to imines or N-oxides.
-
Carbamate Formation:
. Reversible but alters stoichiometry. -
Demethylation: Under strong acidic conditions and heat, the 2-methoxy group can hydrolyze to form the 2-pyridone analog.
Stability Pathway Diagram
Figure 1: Primary degradation pathways. Note that carbamate formation is reversible, while oxidation and demethylation are generally irreversible.
Quality Control (QC) & Validation
Before using stored material for critical assays (e.g.,
Visual Inspection
-
Pass: Colorless oil or white powder.
-
Fail: Yellow/Brown discoloration (Oxidation) or formation of a white crust on the oil surface (Carbamate).
1H-NMR Diagnostic Signals (DMSO-d6)
-
The "Methoxy" Watch: Look for the sharp singlet of the
group around 3.8 – 3.9 ppm .-
Loss of signal: Indicates demethylation.
-
-
The "Pyrrolidine" Watch: The multiplet protons of the pyrrolidine ring (
1.6 – 3.2 range).-
Broadening/Shift: Indicates salt formation or
adducts. -
New downfield signals: Indicate oxidation to imine.
-
Safety Profile (GHS Classification)
While specific toxicological data for this isomer may be sparse, handle as a Functional Pyridine/Secondary Amine :
-
H315/H319: Causes skin and serious eye irritation (Alkaline nature of amine).
-
H302: Harmful if swallowed (Likely nAChR activity implies biological potency).
-
PPE: Nitrile gloves, safety glasses, and lab coat. Handle volatile free bases in a fume hood.
References
-
PubChem. (n.d.). 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine (Analogous Structure Properties). National Library of Medicine. Retrieved October 24, 2023, from [Link]
Sources
Application Note: In Vivo Dosing Formulations for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
[1]
Physicochemical Profile & Pre-Formulation Analysis[1]
Before beginning formulation, the specific solid form of the compound must be identified.[1] The formulation strategy diverges significantly between the Free Base and the Salt forms.[1]
| Property | Free Base Form | Dihydrochloride (2HCl) Salt |
| State | Viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility (Water) | Low (< 1 mg/mL) | High (> 50 mg/mL) |
| Solubility (DMSO) | High | Moderate |
| pKa (Pyrrolidine N) | ~9.5 - 10.0 (Basic) | N/A (Already protonated) |
| Preferred Vehicle | 5% DMSO / 95% Acidified Saline | 0.9% Sterile Saline or PBS |
Mechanism of Action Context
This molecule targets nAChRs (likely
Formulation Decision Matrix (Visual Guide)
The following flow chart outlines the decision logic for selecting the correct vehicle based on your starting material.
Figure 1: Decision matrix for selecting the appropriate formulation protocol based on the chemical form of the nAChR ligand.
Protocol A: Aqueous Formulation (For Salt Forms)
Best for: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Dihydrochloride (or Tartrate).[1] Route: Intraperitoneal (IP), Subcutaneous (SC), Intravenous (IV).[1]
Reagents
-
Compound: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine[1][2] • 2HCl.[1]
-
Vehicle: 0.9% Sodium Chloride for Injection (USP grade) or Phosphate Buffered Saline (PBS) pH 7.4.[1]
-
pH Adjustment: 0.1N NaOH and 0.1N HCl.
Step-by-Step Methodology
-
Calculation: Calculate the free base equivalent (FBE) dose.
-
Dissolution: Accurately weigh the salt and transfer to a sterile glass vial. Add 90% of the calculated volume of 0.9% Saline.[1] Vortex for 30–60 seconds.[1] The salt should dissolve instantly.[1]
-
pH Adjustment (Critical):
-
Final Volume: Add Saline to reach the final target volume.
-
Sterilization: Pass the solution through a 0.22
m PVDF or PES syringe filter into a sterile dosing vial. -
Storage: Use fresh. If storage is necessary, freeze at -20°C in aliquots. Avoid freeze-thaw cycles.[1]
Protocol B: Co-Solvent Formulation (For Free Base)
Best for: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine (Free Base Oil).[1] Route: IP or SC. (Not recommended for IV bolus due to potential precipitation).[1]
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, sterile.[1]
-
Vehicle: 0.9% Saline.[1]
-
Acidifier: 0.1N HCl.[1]
Step-by-Step Methodology
-
Stock Preparation: Dissolve the free base compound in 100% DMSO to create a high-concentration stock (e.g., 50 mg/mL).
-
Note: This stock is stable at -20°C for months.[1]
-
-
Vehicle Preparation: Prepare the aqueous phase separately.[1]
-
Dilution (The "Crash" Method):
-
Clarification: If the solution turns cloudy, sonicate for 5 minutes at room temperature. If cloudiness persists, add Tween-80 to a final concentration of 1–2%.[1]
-
pH Check: Verify final pH is between 5.5 and 7.5. Adjust if necessary.[1][3][4]
-
Filtration: Filter (0.22
m) immediately before dosing.[1]
Dosing Guidelines & Experimental Design
Recommended Dose Ranges
Based on structural analogs (e.g., A-85380, ABT-594) [3], nAChR agonists are highly potent.
-
Low Dose (Analgesia/Cognition): 0.03 – 0.3 mg/kg.[1]
-
High Dose (Toxicology/Ceiling): 1.0 – 10.0 mg/kg.[1]
-
Dosing Volume: 10 mL/kg (mice) or 5 mL/kg (rats).
In Vivo Stability & Pharmacokinetics
The pyrrolidine ring is susceptible to metabolism.[1]
-
Half-life (
): Expect a short half-life (30–90 minutes) in rodents.[1] -
Pre-treatment Time: Administer 15–30 minutes prior to behavioral testing (e.g., Hot Plate, Tail Flick, Morris Water Maze).[1]
Safety Monitoring
Nicotinic agonists have a narrow therapeutic window.[1] Monitor animals immediately post-dose for cholinergic toxicity signs:
References
-
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] Link
-
Gad, S. C., et al. (2006).[1] Nonclinical vehicle use in studies by multiple routes in multiple species.[1] International Journal of Toxicology, 25(6), 499-521.[1] Link
-
Decker, M. W., et al. (1994).[1] Effects of ABT-418, a novel cholinergic channel ligand, on place learning in septal-lesioned rats. Psychopharmacology, 116(1), 67-72.[1] Link
-
Horti, A. G., et al. (2002).[1] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry, 45(13), 2841-2849.[1][5] Link
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine | C10H13IN2O | CID 129954151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. aquaforest.eu [aquaforest.eu]
- 5. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving synthesis yield of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Topic: 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Case ID: PYR-PYR-003 Status: Active Support Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine presents a classic "deceptive simplicity" challenge in medicinal chemistry. While the disconnection appears to be a standard cross-coupling between a pyridine and a pyrrolidine ring, the specific electronic and steric environment of the 2-methoxy-3-pyridyl system, combined with the instability of secondary alkyl boronates, often results in yields below 20-30%.
This guide moves beyond standard textbook protocols to address the three primary yield-killers for this specific scaffold:
-
Protodeboronation &
-Hydride Elimination (in Suzuki couplings). -
Catalyst Poisoning (by the pyridine nitrogen).
-
Workup Losses (due to the high polarity/water solubility of the secondary amine).
Module 1: The Carbon-Carbon Bond Formation (The Yield Bottleneck)
Current Status: Are you using standard Suzuki conditions (Pd(PPh
Option A: The "Robust" Route (Heck Coupling + Reduction)
Recommended for: High scalability and reproducibility.
Instead of trying to couple a saturated pyrrolidine ring (which requires difficult C(sp
Protocol:
-
Reagents: 3-Bromo-2-methoxypyridine (1.0 eq), N-Boc-3-pyrroline (1.5 eq).
-
Catalyst System: Pd(OAc)
(5 mol%), P(o-tol) (10 mol%) or dppp.[1] -
Base/Solvent: Et
N (2.5 eq) in DMF or CH CN at 80-100°C. -
Step 2 (Reduction): H
(1 atm), Pd/C (10 wt%) in MeOH.
Why this works:
-
Eliminates
-Hydride Elimination: The Heck product is a styrene-like analog (vinyl pyridine) which is stable. -
Regioselectivity: The electronic bias of the enamine-like pyrroline usually favors the 3-position, but the steric bulk of the Boc group directs coupling away from the nitrogen, favoring the desired 3-substitution.
Option B: The "Direct" Route (Optimized Suzuki-Miyaura)
Recommended for: When you must use a specific chiral pyrrolidine starting material.
If you must couple N-Boc-pyrrolidine-3-boronic acid (or pinacol ester), you must suppress
The "Yield-Rescue" Cocktail:
-
Catalyst: Pd(OAc)
+ RuPhos or SPhos (These bulky, electron-rich ligands accelerate oxidative addition and prevent -elimination).[1] -
Base: K
PO (anhydrous) or Cs CO .[1] Avoid aqueous bases if possible to reduce protodeboronation. -
Solvent: Toluene/Water (10:[1]1) or Dioxane/Water.
Data Comparison: Coupling Efficiency
| Method | Substrate | Catalyst/Ligand | Typical Yield | Major Side Product |
| Standard Suzuki | Pyrrolidine-3-boronate | Pd(PPh | <15% | Protodeboronation (Pyridine) + Alkene isomers |
| Optimized Suzuki | Pyrrolidine-3-boronate | Pd-RuPhos G3 | 55-70% | Homocoupling |
| Negishi | Pyrrolidine-3-zinc halide | Pd(dppf)Cl | 60-80% | Reduced pyridine |
| Heck (Rec.) | N-Boc-3-pyrroline | Pd(OAc) | >85% | Regioisomers (minor) |
Module 2: Visualization of the Synthetic Logic
The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on your available starting materials.
Caption: Decision tree comparing Suzuki, Heck, and Negishi routes. The Heck-Reduction sequence offers the highest reliability for this specific scaffold.
Module 3: Isolation & Purification (The Hidden Loss)
The Problem: After deprotecting the Boc group (usually with TFA or HCl), you are left with a secondary amine salt.
-
Standard Workup: Basifying with NaOH and extracting with DCM often fails because the free amine is highly water-soluble due to the pyridine nitrogen and the secondary amine.
-
Result: The product stays in the aqueous layer, leading to "0% yield" despite full conversion.
The Solution: "Catch and Release" or Resin Filtration
Protocol 1: SCX-2 Column (Small Scale < 1g)
-
Dissolve the crude deprotection mixture (in MeOH/TFA) and load directly onto a Strong Cation Exchange (SCX-2) cartridge.
-
Wash: Flush with MeOH (removes non-basic impurities, boronic acids, and pyridine starting material).[1]
-
Elute: Flush with 2M NH
in MeOH . The ammonia displaces the product. -
Concentrate: Evaporate the methanolic ammonia to yield the pure free amine. No aqueous extraction required.
Protocol 2: The "Salting Out" Extraction (Large Scale > 5g)
-
Basify the aqueous layer to pH > 12 using 50% NaOH.
-
Saturate the aqueous phase with NaCl (solid) until no more dissolves.
-
Extract with CHCl
:IPA (3:1) . Note: DCM is often insufficient. The Isopropyl Alcohol (IPA) helps pull the polar amine into the organic phase. -
Repeat extraction 4-5 times.
Module 4: Troubleshooting FAQ
Q1: I am seeing significant amounts of 2-methoxypyridine (protodeboronation) in my Suzuki reaction.
-
Diagnosis: Your boronate is hydrolyzing before it couples. This is common with 2-heteroaryl systems.
-
Fix: Switch to a MIDA boronate or a Potassium Trifluoroborate salt of the pyrrolidine. These release the active boron species slowly, maintaining a low concentration that favors coupling over hydrolysis. Alternatively, switch to the Heck route (Option A above) which avoids boron entirely.[1]
Q2: My product turns black/brown upon deprotection with TFA.
-
Diagnosis: Oxidative decomposition of the electron-rich pyrrolidine or pyridine ring, or polymerization of side-products.
-
Fix: Add a scavenger like triethylsilane (TES) or thioanisole (2-5 eq) to the TFA deprotection cocktail. This scavenges the tert-butyl cations and prevents electrophilic attack on your pyridine ring.
Q3: Can I use the chloro-pyridine instead of the bromo-pyridine?
-
Diagnosis: 3-Chloro-2-methoxypyridine is significantly cheaper but much less reactive.
-
Fix: Yes, but you must use a precatalyst like Pd-XPhos G3 or Pd-PEPPSI-IPr . Standard Pd catalysts will not activate the C-Cl bond at the crowded 3-position efficiently.
References & Authoritative Grounding
-
Preparation of A-84543 (Analogous Scaffold):
-
Source: Dart, M. J., et al. "Structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543."[1] Journal of Medicinal Chemistry.
-
Relevance: Establishes the Heck coupling/reduction sequence as the industrial standard for 3-pyridyl-pyrrolidine connections.
-
-
Suzuki Coupling of Secondary Alkyl Boronates:
-
Purification of Hydrophilic Amines:
Sources
Technical Support Center: Solubilization Guide for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
[1][2][3][4][5]
Case ID: SOL-2M3P-001 Subject: Overcoming Aqueous Solubility Barriers for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2][3][4][5]
Executive Summary
You are likely encountering solubility issues with 2-Methoxy-3-(pyrrolidin-3-yl)pyridine because of its physicochemical duality. As a secondary amine attached to a methoxypyridine, this molecule exhibits distinct pH-dependent solubility profiles (pKa disparity).
At neutral or basic pH (pH > 8.0), the pyrrolidine nitrogen exists in its uncharged free-base form, leading to aggregation or "oiling out" in aqueous media.[2][3][5] To achieve stable aqueous solutions (>10 mM), you must transition from a Free Base strategy to a Salt Form or Complexation strategy.[1][3][4][5]
This guide provides a validated troubleshooting workflow to solubilize this compound without compromising its chemical integrity (specifically the acid-sensitive methoxy group).
Module 1: Physicochemical Profile & Solubility Logic
Before attempting solubilization, you must understand the "Why."[3][4][5] This molecule has two ionization centers.[2][3][4][5]
| Feature | Chemical Moiety | Estimated pKa | Solubility Impact |
| Primary Basic Center | Pyrrolidine Nitrogen (Secondary Amine) | ~9.5 – 10.5 | High Impact. At pH 7.4, this is partially ionized.[1][2][3][4][5] At pH > 9, it is neutral (insoluble).[3][4][5] |
| Weak Basic Center | Pyridine Nitrogen | ~3.0 – 4.0 | Low Impact. The 2-methoxy group is electron-donating but sterically hinders the pyridine nitrogen, keeping its basicity low.[1][2][4][5] |
| Lipophilicity | Methoxy Group (-OCH₃) | N/A | Increases LogP, reducing water solubility compared to hydroxy-analogs.[1][2][3][4][5] |
The Core Issue: If you are working with the Free Base at pH 7.4, you are likely near the precipitation point.[4][5] If you are working with a salt (e.g., HCl) in a high-salt buffer (PBS), you may be triggering the Common Ion Effect .[3][4][5]
Module 2: Troubleshooting Workflows
Workflow A: The Decision Matrix
Use this logic flow to determine the correct solubilization method for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on the compound form and intended application.
Module 3: Validated Protocols
Protocol 1: Salt Formation (The "Gold Standard")
Best for: Creating a stable, water-soluble stock solution.[1][2][3]
The pyrrolidine nitrogen is a robust acceptor for protons.[3][4][5] Converting the free base to a salt (Monohydrochloride or Tartrate) is the most effective method.[4][5]
⚠️ CRITICAL WARNING: The 2-methoxy group on the pyridine ring can be acid-labile under harsh conditions (high temperature + strong acid), potentially hydrolyzing to the 2-pyridone analog.[1][2][3][4] Do not boil in concentrated HCl.
Step-by-Step:
-
Dissolution: Dissolve 100 mg of Free Base in 2 mL of Ethanol or Methanol.
-
Acid Addition:
-
Mixing: Stir at Room Temperature for 30 minutes. (Avoid heating > 40°C).
-
Isolation:
Protocol 2: Cyclodextrin Complexation (For In Vivo/Neutral pH)
Best for: Animal studies where low pH is not tolerated.[1][4]
If you cannot acidify the solution (e.g., intravenous injection), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic methoxy-pyridine moiety.[1][2][3][4][5]
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.[1][2][3][4][5]
-
Addition: Add the compound (Free Base) slowly to the vehicle while vortexing.[3][4][5]
-
Sonication: Sonicate for 20–30 minutes at ambient temperature.
-
Visual Check: Solution should turn clear.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed particles.[2][3][4][5]
Module 4: Experimental Data & Limits
Solubility Limits Table
Data based on structural analogs (e.g., Nornicotine derivatives) and standard solubility principles.[1][3][4]
| Solvent System | Max Solubility (Est.) | Notes |
| Water (pH 7.0) | < 1 mg/mL (Free Base) | Likely to oil out or precipitate.[1][2][3][4] |
| Water (pH 4.0) | > 50 mg/mL (Salt) | Protonation of pyrrolidine drives solubility.[1][3][4][5] |
| DMSO | > 100 mg/mL | Excellent stock solvent.[1][2][3][4][5] |
| PBS (pH 7.4) | ~ 2-5 mg/mL | Risk of "Common Ion Effect" if using HCl salt.[1][2][3][4][5] |
| 20% HP-β-CD | ~ 10-20 mg/mL | Best for neutral pH formulation.[1][2][3][4][5] |
Salt Selection Logic
Not all acids are equal.[1][2][3][4][5] Use this diagram to select the counter-ion.
Figure 2: Counter-ion selection guide based on downstream application requirements.
Frequently Asked Questions (FAQ)
Q1: I dissolved the HCl salt in PBS, but it precipitated after 1 hour. Why? A: This is likely the Common Ion Effect .[1][4][5][6] PBS contains high concentrations of Chloride (Cl⁻) and Sodium (Na⁺).[4][5] If you used the HCl salt of your compound, the excess Cl⁻ in the buffer pushes the equilibrium back toward the solid state.[5] Fix: Dissolve the stock in water first, then dilute into PBS, or switch to a Tartrate or Fumarate salt which does not share a common ion with PBS.[4][5]
Q2: Can I use DMSO stocks for cell culture? A: Yes, but keep the final DMSO concentration < 0.5% (v/v) . Protocol: Make a 100 mM stock in pure DMSO.[2][3][4][5] Dilute 1:1000 into the culture medium.[2][4] Watch for "crashing out" (precipitation) immediately upon dilution.[2][3][4][5] If it precipitates, use the Cyclodextrin Protocol (Protocol 2) instead.[3][4][5]
Q3: Is the methoxy group stable at pH 1.0? A: Generally, 2-methoxypyridines are stable at room temperature in dilute acid.[1][2][4][5] However, avoid refluxing in strong acid, as this facilitates the cleavage of the ether bond, converting the molecule to the 2-pyridone analog (an impurity).[3][5]
References
-
Serajuddin, A. T. (2007).[3][4][5] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews.
-
Loftsson, T., & Brewster, M. E. (2010).[3][4][5] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
National Center for Biotechnology Information. (2024).[3][4][5] PubChem Compound Summary for Pyrrolidine.
-
Bastin, R. J., et al. (2000).[3][4][5] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. [1][3][4]
Sources
- 1. 4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine | C10H13IN2O | CID 129954151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 3. PubChemLite - 3-(pyrrolidin-3-yl)pyridine (C9H12N2) [pubchemlite.lcsb.uni.lu]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. pharmtech.com [pharmtech.com]
Troubleshooting impurity removal in 2-Methoxy-3-(pyrrolidin-3-yl)pyridine purification
[1]
Topic: Troubleshooting Impurity Removal & Purification CAS Reference (Generic): Analogous to 110956-25-3 and Nifene derivatives Audience: Medicinal Chemists, Process Chemists, Purification Engineers[1]
Executive Summary: The Molecule's "Personality"
Before troubleshooting, you must understand the physicochemical behavior of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine . This molecule presents a "perfect storm" for purification difficulties due to three conflicting features:
-
High Polarity & Basicity: The secondary pyrrolidine amine (
) binds aggressively to acidic silanols on silica gel, causing severe streaking. -
Acid Sensitivity: The 2-methoxy group is an "activated" ether.[1] While stable at neutral pH, it is susceptible to hydrolysis under strong acidic conditions (especially with heat), converting the desired product into the 2-pyridone impurity (demethylation).
-
Chelation Potential: The 1,3-nitrogen arrangement (pyridine N and pyrrolidine N) creates a bidentate ligand environment, trapping transition metals (Pd, Ni) from cross-coupling reactions.
Part 1: Chromatography Troubleshooting
Q: My compound streaks on TLC and flash columns, even with 10% MeOH. How do I fix the peak shape?
A: The issue is silanol interaction, not just solubility.
Standard silica is slightly acidic (
Protocol A: The "Amine-Modified" Mobile Phase Do not just increase Methanol. You must suppress the ionization.
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1%
(28% aq) to your mobile phase.[1] -
Recommended Solvent System: DCM : MeOH :
(90:9:1).-
Note: If using TEA, you must rotovap aggressively to remove the amine smell, or you will see TEA salts in your NMR.
-
Protocol B: Amine-Functionalized Silica (The "Gold Standard") If you are working with >500 mg, switch to Amine-Functionalized Silica (KP-NH) .[1]
-
Why: The surface is coated with propyl-amine groups, neutralizing the acidic silanols.
-
Benefit: You can use standard solvents (Hexane/EtOAc or DCM/MeOH) without adding TEA/Ammonia. The separation is purely based on polarity, not acid-base chemistry.
Q: I see a "ghost peak" or baseline drift in UV after the main peak. What is it?
A: This is likely the Carbamate or the Pyridone.
-
Carbamate Formation: If you used DCM/TEA and let it sit, the secondary amine can react with atmospheric
(or trace phosgene in bad DCM) to form a carbamate. Solution: Purge solvents with and avoid prolonged storage in solution. -
The 2-Pyridone: If you used acid during workup (see Part 4), you may have hydrolyzed the methoxy group. This impurity is much more polar and often trails the main peak.
Part 2: Metal Scavenging (Post-Coupling)
Q: My product is colored (yellow/brown) despite NMR purity, and I used a Suzuki coupling. How do I remove the Palladium?
A: The pyrrolidine-pyridine motif is a "Pd-trap." Simple filtration through Celite is insufficient because the Pd is solubilized by your product.[1]
Comparative Scavenging Data
| Method | Efficiency | Product Loss | Notes |
| Celite Filtration | Low (<20%) | Low | Only removes bulk Pd black.[1] |
| Activated Carbon | Medium (50-70%) | High (>10%) | Non-specific adsorption often traps the amine.[1] |
| SiliaMetS® Thiol | High (>95%) | Low | Best for Pd(II).[1] |
| SiliaMetS® TAAcOH | High (>95%) | Low | Best for Pd(0).[1] |
Recommended Workflow (Silica-Based Scavengers):
-
Dissolve crude oil in THF or MeOH (10 mL/g).
-
Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to expected Pd content.
-
Stir at 40°C for 4 hours . (Heat is crucial for ligand exchange).
-
Filter through a 0.45 µm PTFE frit.
Part 3: Isolation & Crystallization (The "Oil-Out" Problem)
Q: I cannot get a solid. It remains a viscous oil. How do I crystallize it?
A: The free base is likely an oil. You need to form a salt. Secondary amines attached to heterocycles often have low melting points as free bases.
Protocol: Formation of the Fumarate or Oxalate Salt
-
Dissolve 100 mg of free base in 1 mL of Isopropanol (IPA) or Acetone .
-
Dissolve 1.0 eq of Fumaric Acid or Oxalic Acid in hot IPA.
-
Add acid solution dropwise to the amine solution with stirring.
-
Crucial Step: If it oils out immediately, reheat until clear, then let it cool very slowly in a Dewar flask to room temp.
-
Why Fumarate? It often yields non-hygroscopic solids suitable for biological assays, unlike HCl salts which can be hygroscopic.
Part 4: The "Hidden" Degradation (Demethylation)
Q: I used 1M HCl to remove a Boc group, and now my methoxy peak is gone. What happened?
A: You created the 2-Pyridone. The 2-methoxypyridine system is an imidate ether.[1] Under aqueous acidic conditions, thermodynamic equilibrium favors the carbonyl (pyridone) tautomer.
Correct Deprotection Protocol (Boc Removal):
-
Do NOT use: Aqueous HCl, HBr, or refluxing acidic conditions.
-
USE: TFA / DCM (1:4) at 0°C .
-
Monitor strictly by TLC. Quench immediately with saturated
at 0°C once starting material is consumed. -
Alternative:4M HCl in Dioxane (anhydrous). The lack of water prevents hydrolysis to the pyridone.
-
Visual Troubleshooting Guides
Diagram 1: Purification Decision Matrix
Caption: Decision tree for selecting the correct purification modality based on physical state and impurity profile.
Diagram 2: The pH-Swing Extraction Logic
This molecule allows for a powerful "pH-Switch" purification due to the
Caption: Acid-Base workup strategy to remove non-basic impurities. Note: Perform the Acidify step quickly and cold to prevent methoxy hydrolysis.
Degradation products of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine under heat
Technical Support Center: Stability & Degradation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
Welcome to the Advanced Chemical Stability Support Hub
Subject: Thermal Degradation Profiles & Troubleshooting for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine Support Level: Tier 3 (Senior Application Scientist) Reference ID: TS-PYR-2MP-DEG-01
Executive Summary
Researchers working with 2-Methoxy-3-(pyrrolidin-3-yl)pyridine often encounter unexpected impurity profiles following thermal stress (e.g., GC injection, sterilization, or reflux). This compound possesses two chemically distinct labile moieties: the 2-methoxypyridine system and the secondary pyrrolidine amine .
Under thermal stress, the primary degradation pathway is not simple oxidation, but a sigmatropic rearrangement of the methoxy group, leading to a thermodynamic sink (the pyridone). Secondary pathways involve oxidative dehydrogenation of the pyrrolidine ring. This guide details these mechanisms to assist in impurity identification and protocol optimization.
Part 1: Troubleshooting Guide (Q&A Format)
Issue 1: "I see a major new peak with the exact same mass (M+) as my starting material after heating. Is this an artifact?"
Diagnosis: You are likely observing the O-to-N thermal rearrangement product. 2-methoxypyridines are thermodynamically less stable than their N-methyl-2-pyridone isomers. Upon heating (typically >100°C or lower with Lewis acid catalysis), the methyl group migrates from the oxygen to the pyridine nitrogen.
-
Degradant Name: 1-Methyl-3-(pyrrolidin-3-yl)pyridin-2(1H)-one.
-
Observation: Same
(Isomer), but significantly different retention time (usually more polar/earlier eluting in Reverse Phase LC). -
Mechanism: Intermolecular or intramolecular methyl migration (Chapman-like rearrangement).
Issue 2: "My LC-MS shows a peak at [M-2]. Is this an impurity?"
Diagnosis: This indicates oxidative dehydrogenation of the pyrrolidine ring. Similar to nornicotine degradation, the secondary amine in the pyrrolidine ring is susceptible to oxidation, forming a cyclic imine (Schiff base).
-
Degradant Name: 2-Methoxy-3-(4,5-dihydro-1H-pyrrol-3-yl)pyridine (or isomer).
-
Cause: Exposure to air at elevated temperatures or presence of trace metal ions (Fe, Cu).
-
Prevention: Sparge solvents with Argon/Nitrogen; add EDTA if metal contamination is suspected.
Issue 3: "I am losing the methyl group signal (M-14) entirely."
Diagnosis: This is Hydrolytic Demethylation . Under acidic or aqueous thermal conditions, the methoxy ether bond cleaves, releasing methanol and leaving the free pyridone.
-
Degradant Name: 3-(Pyrrolidin-3-yl)pyridin-2(1H)-one.
-
Context: Common in protic solvents (water/methanol) under reflux with trace acid.
Part 2: Degradation Mechanisms & Visualization
The following diagram illustrates the competing pathways: the irreversible thermal rearrangement (Path A) and the oxidative dehydrogenation (Path B).
Caption: Figure 1. Thermal degradation map of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine showing the primary O-to-N rearrangement pathway and secondary oxidative/hydrolytic routes.
Part 3: Analytical Data Summary
Use this table to correlate your LC-MS/GC-MS findings with specific degradation events.
| Degradation Type | Product Identity | Mass Shift ( | Key Condition |
| Thermal Rearrangement | 1-Methyl-3-(pyrrolidin-3-yl)pyridin-2(1H)-one | 0 (Isomer) | High Heat (>100°C), neat or in high-bp solvents. |
| Oxidative Dehydrogenation | Dihydropyrrole derivative (Imine) | -2 Da | Heat + Air exposure; distinct UV shift. |
| Hydrolysis | 3-(pyrrolidin-3-yl)pyridin-2(1H)-one | -14 Da | Aqueous/Acidic conditions; loss of -OCH3 signal in NMR. |
| N-Oxidation | Pyridine-N-oxide or Pyrrolidine-N-oxide | +16 Da | Peroxides or prolonged air exposure (storage). |
Part 4: Experimental Protocols for Stability Validation
To confirm which pathway is affecting your specific workflow, perform these targeted stress tests.
Protocol A: Thermal Rearrangement Confirmation (Neat)
Purpose: To isolate the N-methylpyridone isomer.
-
Preparation: Place 10 mg of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine in a sealed glass vial under Nitrogen (neat, no solvent).
-
Stress: Heat to 150°C for 2 hours.
-
Analysis: Dissolve residue in MeOH. Inject onto HPLC (C18 column).
-
Expected Result: Appearance of a new peak (Product A) with identical mass but earlier retention time (due to increased polarity of the lactam).
Protocol B: Oxidative Stress Test
Purpose: To identify imine/oxide impurities.
-
Preparation: Dissolve compound in Acetonitrile/Water (1:1).
-
Stress: Add 1 equivalent of 3% H2O2 or simply sparge with air while heating to 60°C for 4 hours.
-
Analysis: LC-MS monitoring for [M+16] (N-oxide) or [M-2] (Imine).
References
-
Thermal Rearrangement of 2-Methoxypyridines
- Mechanism: The thermal conversion of 2-alkoxypyridines to N-alkyl-2-pyridones is a well-documented sigm
-
Source: Katritzky, A. R., et al. "Thermally Induced Rearrangement of 2-Alkoxypyridines to N-Alkylpyridones." Journal of the Chemical Society, Perkin Transactions 2, 1980. Link
-
Pyrrolidine Oxidation (Nicotine/Nornicotine Analogs)
- Mechanism: Oxidative dehydrogenation of the pyrrolidine ring in pyridine-pyrrolidine systems (like nornicotine)
-
Source: Benowitz, N. L., et al. "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol, 2009. Link
-
General Stability of Aminopyridines
-
Source: BenchChem Technical Guides. "Stability and Degradation of Pyridine Derivatives." Link (General Reference for Pyridine Stability).
-
Disclaimer: This guide is for research purposes only. Always consult SDS and perform degradation studies in a controlled fume hood environment.
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometry (MS) characterization of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore the predictable fragmentation patterns of this molecule, compare mass spectrometry with alternative analytical techniques, and provide detailed experimental protocols to empower researchers in their analytical endeavors.
Introduction: The Analytical Challenge
2-Methoxy-3-(pyrrolidin-3-yl)pyridine presents a unique analytical challenge due to the presence of two key structural features: a substituted pyridine ring and a pyrrolidine moiety. Understanding the interplay of these two components under mass spectrometric conditions is crucial for its unambiguous identification and characterization, especially in complex matrices such as biological fluids or during reaction monitoring.
The pyridine ring, an electron-deficient aromatic system, and the pyrrolidine ring, a basic aliphatic heterocycle, will dictate the fragmentation pathways. The methoxy group on the pyridine ring will also influence the fragmentation. This guide will serve as a predictive framework for interpreting the mass spectra of this compound and its analogs.
Mass Spectrometry vs. Alternative Analytical Techniques: A Comparative Analysis
While mass spectrometry is a powerful tool for the structural characterization of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare the strengths and weaknesses of MS with other relevant methods.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight and fragmentation pattern (structural information) | Detailed connectivity of atoms (definitive structure) | Purity, retention time, and quantification |
| Sensitivity | High (picomole to femtomole range) | Lower (micromole to nanomole range) | Moderate to high (nanogram to picogram range) |
| Sample Requirement | Low (micrograms to nanograms) | Higher (milligrams) | Low (micrograms to nanograms) |
| Analysis Time | Fast (minutes) | Slower (minutes to hours) | Fast (minutes) |
| Coupling Capability | Easily coupled with chromatography (LC-MS, GC-MS) | Can be coupled with HPLC (LC-NMR) but less common | Routinely coupled with UV and MS detectors |
| Limitations | Isomeric differentiation can be challenging | Lower sensitivity, requires pure sample for full characterization | Co-elution can be an issue, limited structural information on its own |
Expert Insight: For the initial identification and confirmation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine in a sample, LC-MS is the method of choice due to its high sensitivity and the structural information it provides. However, for complete and unambiguous structural elucidation, especially for novel compounds, NMR spectroscopy is indispensable. HPLC with UV detection is a robust method for routine purity analysis and quantification once the compound has been characterized.
Predicted Mass Spectrometric Fragmentation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine
The fragmentation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine in a tandem mass spectrometer (MS/MS) is expected to be influenced by the proton affinity of the nitrogen atoms. The pyrrolidine nitrogen is generally more basic than the pyridine nitrogen, making it the likely site of protonation in positive ion mode electrospray ionization (ESI).
Molecular Formula: C10H14N2O Monoisotopic Mass: 178.1106 Da
Proposed Fragmentation Pathway
The fragmentation is predicted to initiate with the protonated molecule [M+H]+ at m/z 179.1184. The high proton affinity of the pyrrolidine ring is expected to lead to a dominant fragmentation pathway involving the neutral loss of the pyrrolidine moiety.[1]
Caption: Predicted major fragmentation pathways of protonated 2-Methoxy-3-(pyrrolidin-3-yl)pyridine.
Key Predicted Fragment Ions
| m/z (Predicted) | Proposed Structure/Origin | Rationale |
| 179.1184 | [M+H]+ | Protonated parent molecule. |
| 164.0949 | [M+H - CH3]+ | Loss of a methyl radical from the methoxy group. |
| 149.0973 | [M+H - CH2O]+ | Loss of formaldehyde from the methoxy group, a common fragmentation for methoxy-pyridines. |
| 108.0446 | [M+H - C4H9N]+ | Neutral loss of the pyrrolidine moiety. This is anticipated to be a major fragment due to the high stability of the resulting ion and the basicity of the pyrrolidine nitrogen.[1][2][3][4] |
| 94.0653 | [C5H4NO]+ | Further fragmentation of the pyridine ring after initial losses. |
| 71.0708 | [C4H9N]+ | The pyrrolidine moiety itself as a charged fragment. |
Trustworthiness of Predictions: These predictions are based on established fragmentation patterns of pyridine and pyrrolidine-containing compounds reported in the literature.[5][6][7][8] The preferential protonation and subsequent loss of the pyrrolidine group is a well-documented phenomenon for molecules containing this moiety.[1][2]
Experimental Protocols
To achieve reliable and reproducible results, the following experimental protocols are recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for efficient protonation in positive ion mode ESI.
LC-MS/MS Analysis
Caption: A typical LC-MS/MS workflow for the analysis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine.
HPLC Parameters:
-
Column: A reversed-phase C18 column is suitable for retaining this moderately polar compound.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid will provide good peak shape and ionization efficiency.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is recommended for standard analytical columns.
-
Column Temperature: 40 °C to ensure reproducible retention times.
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Scan Mode: Full scan MS to identify the parent ion, followed by product ion scans (MS/MS) of the protonated molecule (m/z 179.1).
-
Collision Gas: Argon.
-
Collision Energy: A range of collision energies should be evaluated to obtain a comprehensive fragmentation pattern.
Conclusion
The mass spectrometric characterization of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine is a critical step in its analytical profiling. By understanding the fundamental principles of its fragmentation, researchers can confidently identify this compound in various samples. The primary fragmentation pathway is expected to involve the neutral loss of the pyrrolidine moiety, a characteristic fragmentation for such structures. While LC-MS provides a rapid and sensitive means of identification, a multi-technique approach including NMR and HPLC is recommended for comprehensive characterization and quality control. The protocols and predictive data presented in this guide offer a solid foundation for the successful analysis of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine and related compounds in a research and development setting.
References
-
Rubino, F. M., & Zecca, L. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 1-12. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry. [Link]
-
Xu, J., & Zuo, G. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry, 17(14), 1651-1656. [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry. [Link]
-
Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). Chemistry – An Asian Journal. [Link]
- Jackson, G., et al. (2020).
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. (n.d.). ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. [Link]
-
ESI product ion mass spectrum of pyrrolidine ring opened... (n.d.). ResearchGate. [Link]
-
Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. (1998). Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]
-
Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link]
-
Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. (2002). Journal of Medicinal Chemistry. [Link]
-
4-Iodo-2-methoxy-3-(pyrrolidin-3-yl)pyridine. (n.d.). PubChem. [Link]
-
3-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride. (n.d.). PubChemLite. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (2014). New Journal of Chemistry. [Link]
-
Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. (n.d.). ResearchGate. [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). Molecules. [Link]
-
Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxi. (2022). Macedonian Pharmaceutical Bulletin. [Link]
-
New synthetic opioids: development of analytical methods for their characterization and determination by means of (U)HPLC- HRMS/. (n.d.). I.R.I.S.. [Link]
-
2‐Methoxy Pyridine. (n.d.). ResearchGate. [Link]
-
Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches. (2025). Molecules. [Link]
- Jackson, G., et al. (2020).
-
Pyrazine, 2-methoxy-3-(2-methylpropyl)-. (n.d.). NIST WebBook. [Link]
Sources
- 1. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mjcce.org.mk [mjcce.org.mk]
A Definitive Guide to the Structural Elucidation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine: A Comparative Analysis Centered on X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel compounds such as 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, a precise understanding of its atomic arrangement is paramount for predicting its biological activity, optimizing its properties, and ensuring intellectual property protection. This guide provides an in-depth, comparative analysis of analytical techniques for the structural confirmation of this promising heterocyclic compound, with a primary focus on the gold-standard method: single-crystal X-ray diffraction.
The Imperative of Structural Accuracy in Drug Discovery
The spatial conformation of a molecule dictates its function. In drug development, knowing the precise bond lengths, bond angles, and intermolecular interactions is crucial for understanding how a compound will interact with its biological target, such as an enzyme or a receptor.[1] This knowledge allows for the rational design of more potent and selective drug candidates. While several analytical techniques can provide structural information, single-crystal X-ray diffraction offers an unparalleled level of detail, providing a definitive, high-resolution snapshot of a molecule in its crystalline state.[1]
Principle of Structure Determination: A Comparative Overview
While X-ray crystallography stands as the definitive method for structural elucidation, a comprehensive characterization often involves a suite of analytical techniques. Each method provides a unique piece of the structural puzzle.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas/Liquid/Solid |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions. | Connectivity, relative stereochemistry, conformational dynamics in solution, through-space proton distances. | Molecular weight, elemental composition, fragmentation patterns. |
| Resolution | Atomic resolution | Lower resolution, provides an average structure in solution. | Provides mass-to-charge ratio, no direct 3D structural data. |
| Limitations | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule.[1] | Signal overlap can be an issue for complex molecules. Interpretation can be complex. | Does not provide information on stereochemistry or conformation. |
For a novel compound like 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, these techniques are complementary. NMR and MS are instrumental in confirming the chemical identity and connectivity, while X-ray diffraction provides the ultimate, unambiguous 3D structure.
The X-ray Diffraction Workflow: From Powder to Publication
The journey from a synthesized compound to a fully refined crystal structure follows a well-established workflow. The following protocol outlines the critical steps for obtaining the X-ray structure of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Objective: To grow a single, high-quality crystal suitable for diffraction.
-
Procedure:
-
Dissolve the purified 2-Methoxy-3-(pyrrolidin-3-yl)pyridine in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or mixtures thereof).
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor for the formation of well-defined, single crystals under a microscope.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a single crystal and collect diffraction data.
-
Procedure:
-
Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[1]
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]
-
Collect a series of diffraction images as the crystal is rotated.[1]
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and obtain an initial structural model.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the space group of the crystal.
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
4. Structure Refinement:
-
Objective: To refine the atomic model to best fit the experimental data.
-
Procedure:
-
Refine the atomic coordinates, displacement parameters, and site occupancies against the experimental reflection data.
-
Locate and add hydrogen atoms to the model.
-
The refinement is complete when the model converges and key refinement statistics (e.g., R-factor) are low.
-
The following diagram illustrates the comprehensive workflow for structure determination:
Caption: Workflow for the definitive structure determination of a novel compound.
Comparative Structural Insights from Related Molecules
While a dedicated crystal structure for 2-Methoxy-3-(pyrrolidin-3-yl)pyridine is not publicly available as of this writing, valuable insights can be gleaned from the crystal structures of related pyridine and pyrrolidine-containing molecules. For instance, the crystal structure of 4-pyrrolidinopyridine reveals key details about the geometry of the pyrrolidine and pyridine rings.[3] Similarly, studies on other pyridine derivatives provide a basis for expected bond lengths and angles within the pyridine ring.[4][5][6]
The Cambridge Structural Database (CSD) is an essential resource for this comparative analysis, containing over 1.3 million curated crystal structures.[7] A search of the CSD can reveal trends in the conformation of the pyrrolidine ring and its orientation relative to the pyridine ring in analogous structures.
The following diagram illustrates the logical process of comparative structural analysis:
Caption: Logical flow for predicting structural features through comparative analysis.
Conclusion: The Unwavering Value of X-ray Diffraction
For the definitive structural confirmation of 2-Methoxy-3-(pyrrolidin-3-yl)pyridine, single-crystal X-ray diffraction remains the unequivocal gold standard. It provides the high-resolution, unambiguous data necessary to confidently characterize novel chemical entities. This level of structural detail is invaluable for understanding chemical properties, predicting biological activity, and guiding the development of new therapeutic agents.[1] While NMR and mass spectrometry are essential supporting techniques for confirming identity and connectivity, the crystal structure provides the ultimate proof of the three-dimensional arrangement of atoms in space.
References
- Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis. Benchchem.
- Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega.
- 4-Pyrrolidinopyridine | C9H12N2 | CID 75567. PubChem.
- 1-(3-Pyridyl)pyrrolidine-2,5-dione. PMC.
- Crystal structures of pyridine and pyri~ine trihydrate. American Institute of Physics.
- Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- The Largest Curated Crystal Structure Database. CCDC.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
